Cas no 197252-01-0 (Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester)

Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester structure
197252-01-0 structure
Product name:Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester
CAS No:197252-01-0
MF:C33H38O2P2
MW:528.601150989532
CID:138374

Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester Chemical and Physical Properties

Names and Identifiers

    • Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester
    • 1S,5S,6S-(-)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE
    • 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro[4.4]nonane Application: Asymmetric hydrogenation StoreN2Ar
    • 1s,5s,6s-(-)-1,6-bis(diphenylphosphinoxy)spiro[4.4]nonane, cth-(s)-spirop
    • 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro[4.4]nonane,min.CTH-(S)-SpiroP
    • CTH-(S)-SPIROP
    • min.cth-(s)-spirop
    • 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro4.4ünonane
    • 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro4.4ünonane, CTH-(S)-SpiroP, 95%
    • 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro[4.4]nonane,min.95%CTH-(S)-SpiroP
    • 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro[4.4]nonane Application: Asymmetric hydrogenation StoreN2Ar
    • Inchi: 1S/C33H38O2P2/c34-36(27-15-5-1-6-16-27,28-17-7-2-8-18-28)31-23-13-25-33(31)26-14-24-32(33)37(35,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22,31-32,34-37H,13-14,23-26H2
    • InChI Key: HPSLSXLEXHXXRN-UHFFFAOYSA-N
    • SMILES: C1(P(C2=CC=CC=C2)(C2=CC=CC=C2)O)C2(CCCC2P(C2=CC=CC=C2)(C2=CC=CC=C2)O)CCC1

Computed Properties

  • Exact Mass: 524.20300
  • Monoisotopic Mass: 524.203
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Surface Charge: 0
  • Topological Polar Surface Area: 80.6
  • Tautomer Count: 3

Experimental Properties

  • Density: g/cm3
  • Boiling Point: 628.7°Cat760mmHg
  • Flash Point: 420.9°C
  • PSA: 45.64000
  • LogP: 7.20680

Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester Security Information

Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester Related Literature

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.